molecular formula C16H17F4N5O2 B12235965 5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine

Cat. No.: B12235965
M. Wt: 387.33 g/mol
InChI Key: SQUJJXVYJVLQCI-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated pyrimidine ring, an oxadiazole moiety, and a cyclopentapyrrol ring system, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the cyclopentapyrrol ring: This can be synthesized via a series of cyclization reactions involving appropriate starting materials.

    Attachment of the pyrimidine ring: This step typically involves nucleophilic substitution reactions where the pyrimidine ring is introduced onto the pre-formed intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The fluorinated pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. The overall effect of the compound is a result of these combined interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 3-Amino-4-fluorobenzotrifluoride
  • 4-Fluoro-3-aminobenzotrifluoride

Uniqueness

5-Fluoro-2-[(2-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}-octahydrocyclopenta[c]pyrrol-3a-yl)methoxy]pyrimidine is unique due to its combination of a fluorinated pyrimidine ring, an oxadiazole moiety, and a cyclopentapyrrol ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17F4N5O2

Molecular Weight

387.33 g/mol

IUPAC Name

2-[[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H17F4N5O2/c17-11-4-21-14(22-5-11)26-9-15-3-1-2-10(15)6-25(8-15)7-12-23-24-13(27-12)16(18,19)20/h4-5,10H,1-3,6-9H2

InChI Key

SQUJJXVYJVLQCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)CC4=NN=C(O4)C(F)(F)F

Origin of Product

United States

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